Fmoc-Leu-(Dmb)Gly-OH, chemically known as N-alpha-(9-fluorenylmethyloxycarbonyl)-L-leucyl-N’-(2,4-dimethoxybenzyl)glycine, is a specialized dipeptide used primarily in peptide synthesis. This compound incorporates a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the leucine residue and a dimethoxybenzyl (Dmb) group on the glycine residue. The Fmoc group is widely used in solid-phase peptide synthesis due to its stability under basic conditions and ease of removal with piperidine. The Dmb group serves as a temporary protection for the amide nitrogen, enhancing synthesis efficiency and preventing aggregation during peptide assembly.
This compound can be sourced from various chemical suppliers, including Sigma-Aldrich and Iris Biotech GmbH, which offer it for research and industrial applications. It is produced using established synthetic methods that ensure high purity and quality.
Fmoc-Leu-(Dmb)Gly-OH is classified as a protected amino acid derivative. It falls under the category of peptide synthesis reagents and is particularly useful in the synthesis of complex peptides that require precise control over amino acid sequences.
The synthesis of Fmoc-Leu-(Dmb)Gly-OH typically involves solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process can be broken down into several key steps:
The use of Dmb in this context helps mitigate aggregation issues commonly encountered with hydrophobic sequences during synthesis. Dmb groups can enhance solubility and improve yields by disrupting secondary structure formation.
The molecular structure of Fmoc-Leu-(Dmb)Gly-OH consists of:
The structural formula can be represented as follows:
In peptide synthesis, Fmoc-Leu-(Dmb)Gly-OH participates in several key reactions:
The Dmb group can be removed under standard TFA-mediated cleavage conditions, which regenerate glycine without affecting other sensitive residues.
The mechanism by which Fmoc-Leu-(Dmb)Gly-OH functions in peptide synthesis involves several steps:
This mechanism ensures high fidelity in peptide assembly, crucial for producing biologically active compounds.
Fmoc-Leu-(Dmb)Gly-OH finds applications primarily in:
The development of Fmoc (9-fluorenylmethoxycarbonyl) chemistry in the late 20th century revolutionized SPPS by addressing critical limitations of the earlier Boc (tert-butyloxycarbonyl) approach. Boc SPPS relied on highly corrosive trifluoroacetic acid (TFA) for deprotection and hazardous anhydrous hydrogen fluoride (HF) for resin cleavage, complicating automation and risking damage to acid-labile modifications like phosphorylated or glycosylated residues [2]. The introduction of the base-labile Fmoc group provided an orthogonal protection strategy: Fmoc deprotection with mild piperidine enabled retention of acid-stable side-chain protecting groups (e.g., t-Bu, Trt, Pbf), which could be simultaneously removed during final TFA cleavage [2]. This orthogonality minimized side reactions and facilitated the synthesis of complex peptides bearing post-translational modifications [2]. The UV-active dibenzofulvene byproduct from Fmoc deprotection also enabled real-time reaction monitoring, accelerating automation and quality control [2]. By the 1990s, Fmoc SPPS became the industry standard, supported by economies of scale in Fmoc-amino acid production and its adaptability to combinatorial peptide libraries [2].
Table 1: Evolution of Protecting Groups in SPPS
Era | Dominant Strategy | Deprotection Reagent | Key Advantages | Key Limitations |
---|---|---|---|---|
Pre-1980s | Boc/t-Bu | TFA (repetitive); HF (final cleavage) | Robust coupling yields | Corrosive reagents; poor compatibility with modified residues |
1980s–Present | Fmoc/t-Bu | Piperidine (Fmoc); TFA (side chains) | Orthogonal deprotection; automation-friendly; UV monitoring | Base-sensitive sequences (e.g., aspartimide formation) |
1990s–Present | Specialized groups (e.g., Dmb) | TFA (cleaved with side chains) | Prevents aggregation/aspartimide; no additional deprotection steps | Requires dipeptide format for efficient coupling |
Aggregation during SPPS remains a fundamental challenge, particularly in sequences with hydrophobic stretches (e.g., Ala, Val, Ile) or residues promoting hydrogen bonding (e.g., Gln, Ser, Thr). As chains elongate, they form β-sheet structures that reduce solvation and impede coupling/deprotection efficiency, often leading to truncated peptides [6]. Pseudoproline dipeptides (ψPro), introduced in the 1990s, address this by replacing Ser, Thr, or Cys and their preceding residues with oxazolidine or thiazolidine derivatives. These mimics introduce a tertiary amide bond that disrupts secondary structure formation by eliminating hydrogen-bonding capability [6] [3]. Critically, ψPro dipeptides:
However, ψPro dipeptides are ineffective for glycine-rich sequences. This limitation drove the development of Hmb (hydroxymethoxybenzyl)-protected amino acids as backbone modifiers. While Hmb disrupted aggregation, its hydroxyl group facilitated lactonization side reactions during activation, reducing yields [3] [6]. The subsequent shift to Dmb (2,4-dimethoxybenzyl) glycine derivatives resolved this by eliminating the reactive hydroxyl while retaining the steric bulk needed to prevent hydrogen bonding [3].
Fmoc-Leu-(Dmb)Gly-OH exemplifies a specialized dipeptide building block designed to integrate Dmb’s benefits without the synthetic drawbacks of monomeric Dmb-glycine. Its structure features two orthogonal protecting groups: the base-labile Fmoc on leucine’s α-amine and the acid-labile Dmb on glycine’s backbone amide nitrogen [1] [8]. This configuration enables three key functions:
Table 2: Comparison of Secondary Structure Disruptors in SPPS
Reagent Type | Representative Compound | Target Residues | Mechanism | Coupling Efficiency | Primary Application |
---|---|---|---|---|---|
Pseudoproline | Fmoc-Ser(ψMe,Mepro)-OH | Ser, Thr, Cys | Oxazolidine formation | High (as dipeptide) | General aggregation prevention |
Hmb amino acid | Fmoc-(Hmb)Ala-OH | All (backbone) | Tertiary amide + H-bond disruption | Moderate (lactonization risk) | Problematic hydrophobic stretches |
Dmb dipeptide | Fmoc-Leu-(Dmb)Gly-OH | Glycine contexts | Tertiary amide + steric bulk | High (optimized dipeptide) | Asp-Gly sequences; poly-Gly regions |
Applications of Fmoc-Leu-(Dmb)Gly-OH span peptide therapeutics, biomaterials, and difficult sequences like poly-glycine domains or amyloid-β fragments [1] [6]. Its commercial availability (≥97% purity [1] [8]) and compatibility with automated synthesizers have solidified its role in advanced SPPS methodologies.
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0